molecular formula C12H12N4O B11452363 3-amino-N-benzylpyrazine-2-carboxamide

3-amino-N-benzylpyrazine-2-carboxamide

Cat. No.: B11452363
M. Wt: 228.25 g/mol
InChI Key: HSJNYKSJAZBKJN-UHFFFAOYSA-N
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Description

3-amino-N-benzylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzylpyrazine-2-carboxamide typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

  • Use of automated reactors
  • Continuous flow chemistry techniques
  • Advanced purification methods such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazine derivatives depending on the substituent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-N-benzylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . The exact molecular pathways and targets may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-pyrazinecarboxamide
  • N-benzylpyrazine-2-carboxamide
  • 3-amino-N-phenylpyrazine-2-carboxamide

Uniqueness

3-amino-N-benzylpyrazine-2-carboxamide stands out due to its unique combination of the amino group at position 3 and the benzyl group attached to the carboxamide. This structural arrangement contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-amino-N-benzylpyrazine-2-carboxamide

InChI

InChI=1S/C12H12N4O/c13-11-10(14-6-7-15-11)12(17)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15)(H,16,17)

InChI Key

HSJNYKSJAZBKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2N

Origin of Product

United States

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